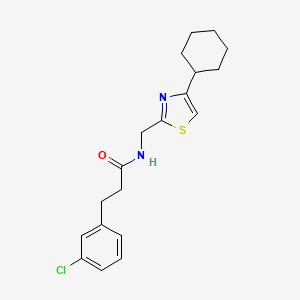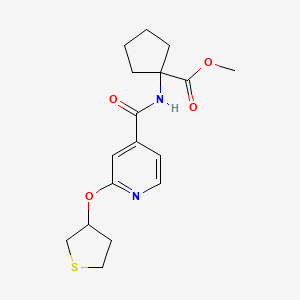
3-(3-chlorophenyl)-N-((4-cyclohexylthiazol-2-yl)methyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-chlorophenyl)-N-((4-cyclohexylthiazol-2-yl)methyl)propanamide is a chemical compound that has been synthesized for scientific research purposes. This compound has been the subject of numerous studies due to its potential therapeutic applications.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for 3-(3-chlorophenyl)-N-((4-cyclohexylthiazol-2-yl)methyl)propanamide involves the reaction of 3-chlorobenzoyl chloride with N-(4-cyclohexylthiazol-2-yl)propan-1-amine, followed by the reduction of the resulting intermediate with sodium borohydride.
Starting Materials
3-chlorobenzoyl chloride, N-(4-cyclohexylthiazol-2-yl)propan-1-amine, sodium borohydride, anhydrous dichloromethane, anhydrous tetrahydrofuran, anhydrous sodium sulfate, diethyl ether, hydrochloric acid, sodium hydroxide, wate
Reaction
Step 1: Dissolve N-(4-cyclohexylthiazol-2-yl)propan-1-amine (1.0 equiv) in anhydrous dichloromethane and cool the solution to 0°C., Step 2: Add 3-chlorobenzoyl chloride (1.1 equiv) dropwise to the solution while stirring at 0°C., Step 3: Allow the reaction mixture to warm to room temperature and stir for 2 hours., Step 4: Add anhydrous tetrahydrofuran to the reaction mixture and stir for an additional 30 minutes., Step 5: Add sodium borohydride (1.2 equiv) to the reaction mixture and stir for 2 hours., Step 6: Quench the reaction by adding hydrochloric acid (1.5 equiv) dropwise to the mixture while stirring at 0°C., Step 7: Extract the product with diethyl ether and wash the organic layer with water and saturated sodium chloride solution., Step 8: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure., Step 9: Purify the crude product by column chromatography using a mixture of diethyl ether and hexane as the eluent., Step 10: Recrystallize the purified product from diethyl ether and hexane to obtain the final product, 3-(3-chlorophenyl)-N-((4-cyclohexylthiazol-2-yl)methyl)propanamide.
Scientific Research Applications
3-(3-chlorophenyl)-N-((4-cyclohexylthiazol-2-yl)methyl)propanamide has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. This compound has been shown to exhibit anti-inflammatory and anti-cancer properties in preclinical studies.
Mechanism Of Action
The exact mechanism of action of 3-(3-chlorophenyl)-N-((4-cyclohexylthiazol-2-yl)methyl)propanamide is not fully understood. However, studies suggest that this compound may target specific molecular pathways involved in inflammation and cancer progression.
Biochemical And Physiological Effects
Studies have shown that 3-(3-chlorophenyl)-N-((4-cyclohexylthiazol-2-yl)methyl)propanamide can inhibit the growth of cancer cells and reduce inflammation in animal models. This compound has also been shown to have minimal toxicity in preclinical studies.
Advantages And Limitations For Lab Experiments
One advantage of using 3-(3-chlorophenyl)-N-((4-cyclohexylthiazol-2-yl)methyl)propanamide in lab experiments is its potential therapeutic applications. This compound may be useful in developing new treatments for cancer and inflammatory diseases. However, one limitation is the lack of understanding of its exact mechanism of action, which may hinder its further development as a therapeutic agent.
Future Directions
For research on 3-(3-chlorophenyl)-N-((4-cyclohexylthiazol-2-yl)methyl)propanamide include further studies to determine its mechanism of action, as well as its potential in treating other diseases such as neurological disorders. Additionally, studies could be conducted to optimize the synthesis method for this compound and to develop new analogs with improved therapeutic properties.
In conclusion, 3-(3-chlorophenyl)-N-((4-cyclohexylthiazol-2-yl)methyl)propanamide is a chemical compound that has potential therapeutic applications in cancer and inflammatory diseases. While the exact mechanism of action is not fully understood, studies have shown promising results in preclinical models. Further research is needed to fully understand the potential of this compound and to develop new treatments for various diseases.
properties
IUPAC Name |
3-(3-chlorophenyl)-N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN2OS/c20-16-8-4-5-14(11-16)9-10-18(23)21-12-19-22-17(13-24-19)15-6-2-1-3-7-15/h4-5,8,11,13,15H,1-3,6-7,9-10,12H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWJOGXNUAJFHRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CSC(=N2)CNC(=O)CCC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-chlorophenyl)-N-((4-cyclohexylthiazol-2-yl)methyl)propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Phenyl-2-azaspiro[3.5]nonane](/img/structure/B2998233.png)
![N-cyclohexyl-2-[5-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide](/img/structure/B2998235.png)

![Methyl 2-({2-[(4-fluoroanilino)carbonyl]-3-thienyl}sulfonyl)acetate](/img/structure/B2998239.png)
![3-Methyl-8-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]-7-propylpurine-2,6-dione](/img/structure/B2998240.png)






